molecular formula C14H18Br2N2O2S B14779372 BTO4-2Br

BTO4-2Br

Cat. No.: B14779372
M. Wt: 438.2 g/mol
InChI Key: WNZUVOINRCAMJT-UHFFFAOYSA-N
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Description

BTO4-2Br (CAS No. 1046861-20-4) is a brominated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): Values vary across predictive models, ranging from 0.0 (iLOGP) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
  • Solubility: Moderately soluble in aqueous media (0.24 mg/mL or 0.00102 mol/L) .
  • Biological permeability: Exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, making it pharmacologically relevant .
  • Synthesis: Prepared via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a THF/water solvent system at 75°C for 1.33 hours .

Properties

Molecular Formula

C14H18Br2N2O2S

Molecular Weight

438.2 g/mol

IUPAC Name

4,7-dibromo-5,6-dibutoxy-2,1,3-benzothiadiazole

InChI

InChI=1S/C14H18Br2N2O2S/c1-3-5-7-19-13-9(15)11-12(18-21-17-11)10(16)14(13)20-8-6-4-2/h3-8H2,1-2H3

InChI Key

WNZUVOINRCAMJT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=NSN=C2C(=C1OCCCC)Br)Br

Origin of Product

United States

Preparation Methods

The preparation of BTO4-2Br involves several synthetic routes and reaction conditions. One common method is the solid-state reaction method, which involves mixing the precursor materials and heating them to high temperatures to induce a chemical reaction . The reaction conditions, such as temperature, pressure, and time, can be varied to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar principles but with more controlled and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

BTO4-2Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of one or more functional groups with other groups.

Mechanism of Action

The mechanism of action of BTO4-2Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

BTO4-2Br belongs to the boronic acid family, which is widely used in Suzuki-Miyaura couplings and medicinal chemistry. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87 ) from the same class :

Data Table: Key Properties of this compound and Analogues

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight (g/mol) 235.27 ~250–260 (estimated)* ~285–295 (estimated)*
Log Po/w (XLOGP3) 2.15 ~2.3–2.5 (predicted)* ~3.0–3.2 (predicted)*
BBB Permeability Yes Likely lower** Likely lower**
Synthetic Complexity Moderate (SAscore: 2.07) Higher (additional Cl substituents) Highest (multiple Cl/Br groups)

Estimates based on halogen substituent contributions to molecular weight and hydrophobicity.
*
Inferred from reduced BBB penetration due to increased polarity from additional halogens.

Research Findings

  • Structural Impact on Properties: Halogen Substitution: The presence of bromine and chlorine in this compound enhances electrophilicity, aiding in cross-coupling reactions. However, analogues with additional halogens (e.g., dichloro/bromo groups) exhibit higher molecular weights and log Po/w values, reducing aqueous solubility . Biological Activity: this compound’s BBB permeability is superior to its analogues, likely due to its balanced hydrophobicity (Log Po/w ~2.15) and smaller molecular volume.
  • Synthetic Accessibility :
    • This compound’s synthesis is optimized for efficiency (1.33-hour reaction time), whereas multi-halogenated analogues require longer reaction times or harsher conditions due to steric and electronic challenges .

Notes

  • The similarity scores (0.71–0.87) reflect structural overlaps in the boronic acid core but diverge in halogenation patterns .
  • This compound’s bioavailability score (0.55) and lack of PAINS/Alerts suggest it is a promising candidate for further drug development .

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